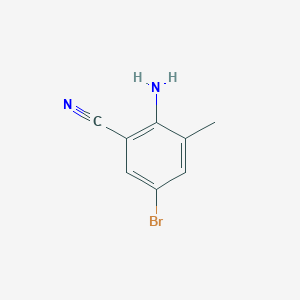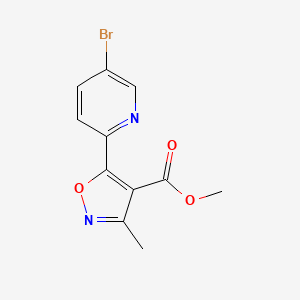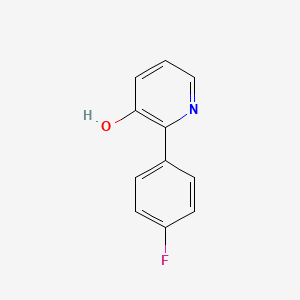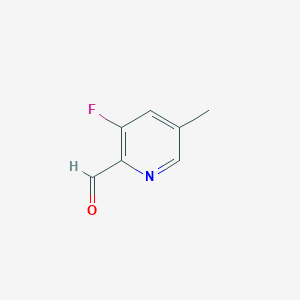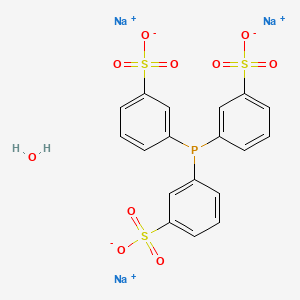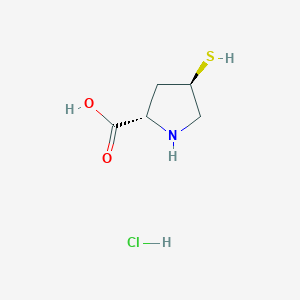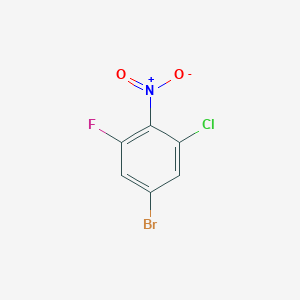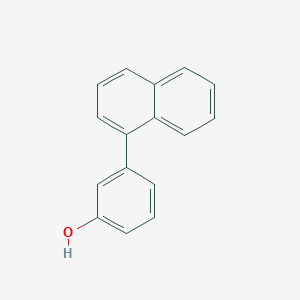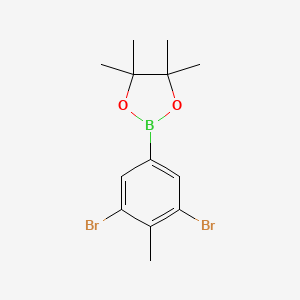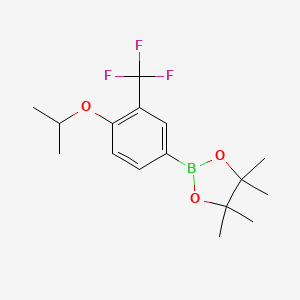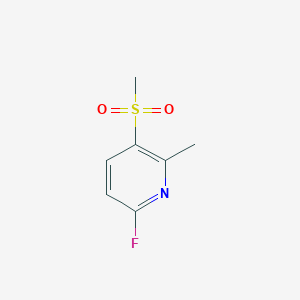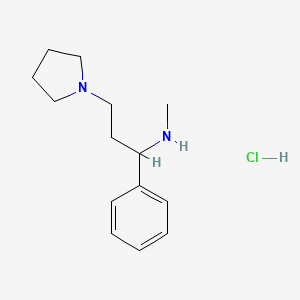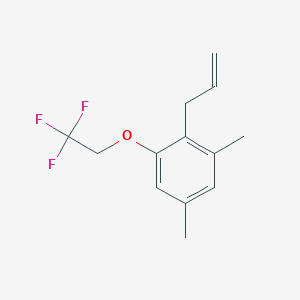
1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene
Overview
Description
1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene (DMPT) is a synthetic organic compound with a wide range of applications in scientific research, laboratory experiments, and industrial processes. DMPT is a colorless, odorless, and volatile liquid with a boiling point of 119.5 °C. It belongs to a class of compounds known as trifluoromethyl-substituted olefins, which are known for their unique reactivity and stability.
Scientific Research Applications
1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene is a versatile compound that has a wide range of applications in scientific research. It has been used as a model compound to study the reactivity of trifluoromethyl-substituted olefins, and as a reagent in organic synthesis. Additionally, it has been used as a starting material for the synthesis of other trifluoromethyl-substituted olefins and as a catalyst in the synthesis of polymers.
Mechanism Of Action
The reactivity of 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene is primarily due to the presence of the trifluoromethyl group, which is electron-withdrawing and has a stabilizing effect on the molecule. This makes 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene more reactive than other olefins and allows it to undergo a variety of reactions, such as addition, substitution, and elimination. Additionally, the trifluoromethyl group increases the polarity of the molecule, which can lead to increased reactivity with other molecules.
Biochemical And Physiological Effects
Due to its low toxicity and lack of adverse effects, 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene is considered to be a safe compound for use in laboratory experiments and scientific research. However, it is important to note that 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene may have some biochemical and physiological effects. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain proteins, which can affect the function of those proteins.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene in laboratory experiments is its low toxicity, which makes it safe to handle and use in experiments. Additionally, its reactivity makes it a useful reagent for organic synthesis and other types of reactions. However, there are some limitations to using 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene in laboratory experiments. For example, it is volatile, so it must be handled and stored carefully to avoid contamination. Additionally, it is not soluble in water, which can limit its use in certain types of experiments.
Future Directions
The unique properties of 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene make it a promising compound for a variety of applications. One potential area of research is the development of new synthetic methods for the synthesis of trifluoromethyl-substituted olefins. Additionally, 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Other potential areas of research include the development of new catalysts for the synthesis of polymers and the investigation of its biochemical and physiological effects.
properties
IUPAC Name |
1,5-dimethyl-2-prop-2-enyl-3-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O/c1-4-5-11-10(3)6-9(2)7-12(11)17-8-13(14,15)16/h4,6-7H,1,5,8H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGMQJRBJLQKLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(F)(F)F)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2-(2-propen-1-yl)phenyl 2,2,2-trifluoroethyl ether | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

